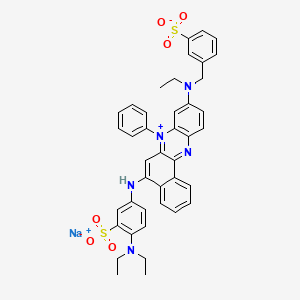
Benzo(a)phenazinium, 5-((4-(diethylamino)-3-sulfophenyl)amino)-9-(ethyl((3-sulfophenyl)methyl)amino)-7-phenyl-, inner salt, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(a)phenazinium, 5-((4-(diethylamino)-3-sulfophenyl)amino)-9-(ethyl((3-sulfophenyl)methyl)amino)-7-phenyl-, inner salt, monosodium salt is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by its phenazinium core, which is substituted with various functional groups, including diethylamino, sulfophenyl, and ethylamino groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)phenazinium, 5-((4-(diethylamino)-3-sulfophenyl)amino)-9-(ethyl((3-sulfophenyl)methyl)amino)-7-phenyl-, inner salt, monosodium salt typically involves multi-step organic reactions. The process begins with the preparation of the phenazinium core, followed by the introduction of the substituent groups through various chemical reactions. Common synthetic routes include:
Nitration and Reduction: The phenazinium core is nitrated and subsequently reduced to introduce amino groups.
Sulfonation: Sulfonic acid groups are introduced through sulfonation reactions.
Alkylation: Diethylamino and ethylamino groups are introduced via alkylation reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. Key considerations include:
Temperature Control: Maintaining optimal temperatures to ensure complete reactions and prevent side reactions.
Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.
Safety Measures: Implementing safety protocols to handle hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(a)phenazinium, 5-((4-(diethylamino)-3-sulfophenyl)amino)-9-(ethyl((3-sulfophenyl)methyl)amino)-7-phenyl-, inner salt, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amines.
Applications De Recherche Scientifique
Benzo(a)phenazinium, 5-((4-(diethylamino)-3-sulfophenyl)amino)-9-(ethyl((3-sulfophenyl)methyl)amino)-7-phenyl-, inner salt, monosodium salt has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a fluorescent probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzo(a)phenazinium, 5-((4-(diethylamino)-3-sulfophenyl)amino)-9-(ethyl((3-sulfophenyl)methyl)amino)-7-phenyl-, inner salt, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. These mechanisms are particularly relevant in its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenazinium Chloride: Another phenazinium derivative with similar structural features but different substituent groups.
Methylene Blue: A well-known phenothiazine dye with applications in medicine and biology.
Acridine Orange: A fluorescent dye used in cell biology for staining nucleic acids.
Uniqueness
Benzo(a)phenazinium, 5-((4-(diethylamino)-3-sulfophenyl)amino)-9-(ethyl((3-sulfophenyl)methyl)amino)-7-phenyl-, inner salt, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to intercalate into DNA and generate ROS sets it apart from other similar compounds, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
6378-89-8 |
|---|---|
Formule moléculaire |
C41H38N5NaO6S2 |
Poids moléculaire |
783.9 g/mol |
Nom IUPAC |
sodium;2-(diethylamino)-5-[[9-[ethyl-[(3-sulfonatophenyl)methyl]amino]-7-phenylbenzo[a]phenazin-7-ium-5-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C41H39N5O6S2.Na/c1-4-44(5-2)37-22-19-29(24-40(37)54(50,51)52)42-36-26-39-41(34-18-11-10-17-33(34)36)43-35-21-20-31(25-38(35)46(39)30-14-8-7-9-15-30)45(6-3)27-28-13-12-16-32(23-28)53(47,48)49;/h7-26H,4-6,27H2,1-3H3,(H2,47,48,49,50,51,52);/q;+1/p-1 |
Clé InChI |
NSHHRCZECSCEJY-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC)C1=C(C=C(C=C1)NC2=CC3=[N+](C4=C(C=CC(=C4)N(CC)CC5=CC(=CC=C5)S(=O)(=O)[O-])N=C3C6=CC=CC=C62)C7=CC=CC=C7)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


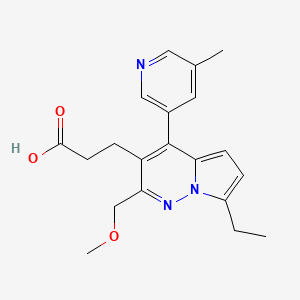

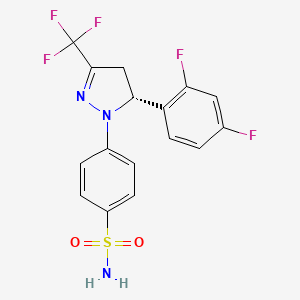
![4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride](/img/structure/B12780822.png)
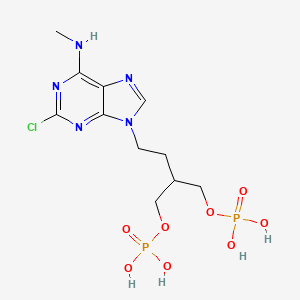
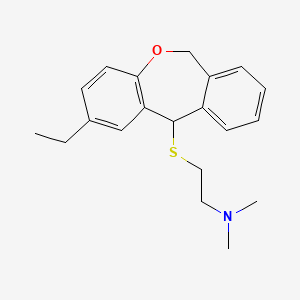

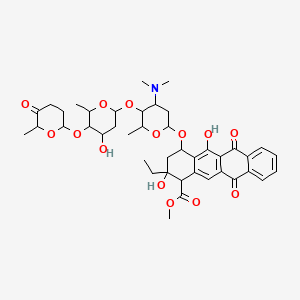
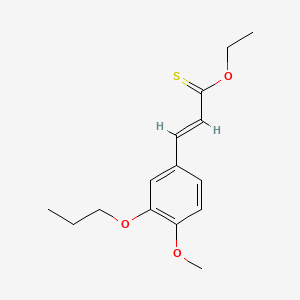

![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)



